An In-depth Technical Guide to 2-(3-Bromopropyl)-1,3-dioxolane
An In-depth Technical Guide to 2-(3-Bromopropyl)-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(3-Bromopropyl)-1,3-dioxolane, a key chemical intermediate in pharmaceutical synthesis. Its CAS Number is 62563-07-9.[1][2][3] This document details its chemical and physical properties, synthesis, reactivity, and applications, with a focus on its role in drug development.
Core Properties and Specifications
2-(3-Bromopropyl)-1,3-dioxolane, also known as 4-bromobutanal ethylene acetal, is a versatile bifunctional molecule.[1] It features a stable cyclic acetal (1,3-dioxolane ring) that protects an aldehyde functionality, and a reactive bromopropyl group, making it an ideal building block in multi-step organic synthesis.[1]
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 62563-07-9 | [1][2][3] |
| Molecular Formula | C₆H₁₁BrO₂ | [1] |
| Molecular Weight | 195.05 g/mol | [1] |
| Appearance | Colorless to light yellow/orange clear liquid | |
| Boiling Point | 88 °C at 10 mmHg | [1] |
| Density | 1.44 g/mL | [1] |
| Refractive Index | 1.4780 - 1.4820 | [1] |
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2-(3-bromopropyl)-1,3-dioxolane |
| Synonyms | 4-Bromobutanal ethylene acetal, 4-Bromobutyraldehyde ethylene acetal |
| InChI | 1S/C6H11BrO2/c7-3-1-2-6-8-4-5-9-6/h6H,1-5H2 |
| InChIKey | IQIXIJRPYSOGPY-UHFFFAOYSA-N |
| SMILES | C1COCC1CCCBr |
Synthesis and Experimental Protocols
The synthesis of 2-(3-Bromopropyl)-1,3-dioxolane is a classic example of aldehyde protection via acetal formation. The general principle involves the acid-catalyzed reaction of 4-bromobutanal with ethylene glycol, with the concurrent removal of water to drive the reaction to completion.
General Synthesis Workflow
The synthesis of 2-(3-Bromopropyl)-1,3-dioxolane from 4-bromobutanal and ethylene glycol is a standard protection reaction. The workflow involves the acid-catalyzed formation of the cyclic acetal with removal of water to drive the equilibrium towards the product.
Caption: General workflow for the synthesis of 2-(3-Bromopropyl)-1,3-dioxolane.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of 1,3-dioxolanes and can be adapted for 2-(3-Bromopropyl)-1,3-dioxolane.
Materials:
-
4-bromobutanal
-
Ethylene glycol (1.1 equivalents)
-
p-Toluenesulfonic acid (p-TsOH) (catalytic amount)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
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Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 4-bromobutanal, toluene, ethylene glycol (1.1 eq.), and a catalytic amount of p-TsOH.
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to yield 2-(3-Bromopropyl)-1,3-dioxolane as a clear liquid.
Reactivity and Stability
Stability: 2-(3-Bromopropyl)-1,3-dioxolane should be stored in a cool, dry place, sealed in its container.[2] Recommended storage temperatures are between 0-10°C.[1] The compound is stable under neutral and basic conditions.
Reactivity: The reactivity of this molecule is characterized by its two functional groups:
-
Bromopropyl group: The terminal bromine atom is a good leaving group, making this part of the molecule susceptible to nucleophilic substitution reactions. This allows for the introduction of the protected butyl aldehyde chain into various molecular scaffolds.
-
1,3-Dioxolane group: This cyclic acetal is stable to bases, organometallic reagents (e.g., Grignard reagents), and nucleophiles. It is, however, labile to acidic conditions, which will hydrolyze the acetal and deprotect the aldehyde functionality. This differential reactivity is the cornerstone of its utility in multi-step synthesis.
Applications in Drug Development
2-(3-Bromopropyl)-1,3-dioxolane serves as a crucial intermediate in the synthesis of complex therapeutic agents.[1] Its primary role is to introduce a four-carbon chain with a latent aldehyde group. This strategy is employed to prevent the highly reactive aldehyde from undergoing unwanted side reactions while other parts of the molecule are being modified.
Example: Synthesis of Dopamine D3 Receptor Antagonists
A notable application of 2-(3-Bromopropyl)-1,3-dioxolane is in the synthesis of potent and selective dopamine D3 receptor antagonists.[4] These compounds are of interest for the treatment of various neuropsychiatric disorders. The following workflow illustrates the use of this intermediate in a multi-step synthesis.[4]
Caption: Multi-step synthesis of a D3 receptor antagonist utilizing 2-(3-Bromopropyl)-1,3-dioxolane.
In this synthetic route, the amine precursor is alkylated with 2-(3-Bromopropyl)-1,3-dioxolane.[4] Subsequently, the protecting dioxolane group is removed under acidic conditions to reveal the aldehyde, which then undergoes reductive amination to yield the final D3 receptor antagonist.[4]
Safety Information
2-(3-Bromopropyl)-1,3-dioxolane is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
| Hazard Information | Details |
| Pictogram | GHS02 (Flame) |
| Signal Word | Danger |
| Hazard Statements | H225: Highly flammable liquid and vapor. |
| Precautionary Statements | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. P280: Wear protective gloves/protective clothing/eye protection/face protection. P403+P235: Store in a well-ventilated place. Keep cool. P501: Dispose of contents/container in accordance with local regulations. |
Note: The safety information is based on available data and may not be exhaustive. Always refer to the latest Safety Data Sheet (SDS) before handling this chemical.




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